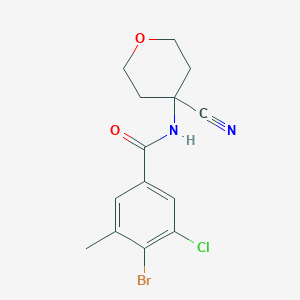
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the inhibition of certain enzymes such as HDAC and PARP. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. PARPs are involved in DNA repair and cellular signaling pathways. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, which can have significant biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.
实验室实验的优点和局限性
One of the significant advantages of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is its specificity towards certain enzymes such as HDAC and PARP. This specificity makes it a valuable tool for studying the function of these enzymes and their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity towards normal cells, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide in scientific research. One of the significant areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for various types of cancer. Additionally, this compound has potential applications in the field of epigenetics, as it can modulate gene expression through the inhibition of HDACs. Further studies are needed to determine its potential as a therapeutic agent for various diseases associated with aberrant gene expression. Finally, this compound has potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further studies are needed to determine its potential as a therapeutic agent for various neurodegenerative diseases.
合成方法
The synthesis of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the reaction between 4-bromo-3-chloro-5-methylbenzoic acid and 4-cyanooxan-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide has potential applications in various fields of scientific research. One of the significant areas of interest is its use as a pharmacological tool for studying the function of certain proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes such as HDAC and PARP, which are involved in various cellular processes. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, making this compound a valuable tool for studying these processes.
属性
IUPAC Name |
4-bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-9-6-10(7-11(16)12(9)15)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKPOJBPDPHCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
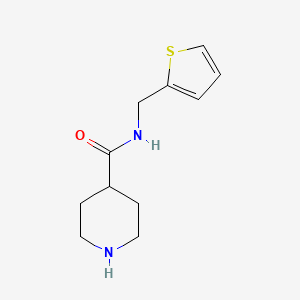
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)

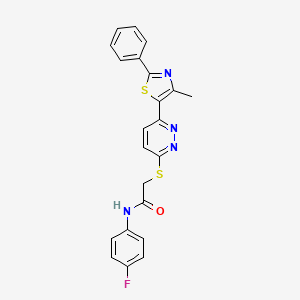

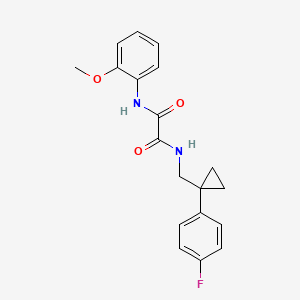

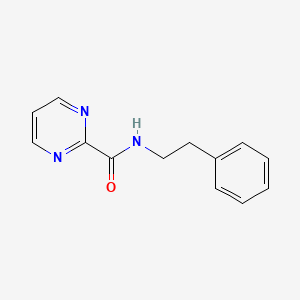
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)
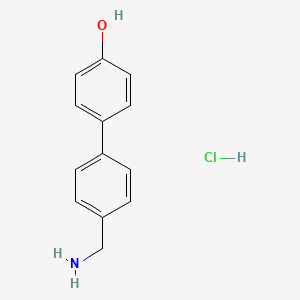
![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)